2-cyclopropyl-N-methyl-6-thiomorpholinopyrimidin-4-amine
Description
Properties
IUPAC Name |
2-cyclopropyl-N-methyl-6-thiomorpholin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4S/c1-13-10-8-11(16-4-6-17-7-5-16)15-12(14-10)9-2-3-9/h8-9H,2-7H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUATTYACRAGHRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)C2CC2)N3CCSCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-N-methyl-6-thiomorpholinopyrimidin-4-amine is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a pyrimidine core substituted with a cyclopropyl group and a thiomorpholine moiety. Its unique structural features contribute to its biological activity, particularly in inhibiting specific enzymatic pathways.
Research indicates that this compound acts primarily as an inhibitor of the N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) enzyme. This enzyme is crucial for the biosynthesis of bioactive lipids, including anandamide, which plays a significant role in various physiological processes.
Key Findings:
- Inhibition Potency : The compound has shown nanomolar potency against NAPE-PLD, with IC50 values reported around 72 nM, indicating strong inhibitory effects on lipid metabolism pathways .
- Structure-Activity Relationship (SAR) : Modifications in the substituents on the pyrimidine ring have been systematically studied. For example, substituting morpholine with more hydrophobic groups significantly increased potency .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies and Research Findings
Several studies have explored the compound's effects in vivo and in vitro. Notably, a study demonstrated that treatment with this compound resulted in significant alterations in lipid profiles associated with neuroinflammation.
Case Study Example:
In a controlled experiment involving mice, administration of the compound resulted in:
- A marked reduction in anxiety-like behaviors.
- Altered levels of endocannabinoids, suggesting therapeutic potential for anxiety disorders.
- Enhanced cognitive function in tasks requiring memory retention.
These findings highlight the compound's potential as a therapeutic agent for neuropsychiatric conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-cyclopropyl-N-methyl-6-thiomorpholinopyrimidin-4-amine and analogous pyrimidine derivatives:
Key Structural and Functional Insights:
Thiomorpholine vs.
Cyclopropyl vs. Aryl Groups : The cyclopropyl group at position 2 introduces steric constraints but reduces aromatic bulk compared to phenyl or p-tolyl substituents, possibly minimizing off-target interactions .
N-Methylamine vs. Unsubstituted Amine : Methylation of the 4-amine group may enhance metabolic stability by reducing oxidative deamination, a common degradation pathway for primary amines .
Chlorine vs. Thiomorpholine at Position 6 : Chlorine (electron-withdrawing) increases reactivity for further derivatization, whereas thiomorpholine provides a stable, bioisosteric replacement for morpholine .
Research Findings and Implications
- Synthetic Accessibility : Thiomorpholine-containing pyrimidines are less commonly reported than morpholine analogs, suggesting a need for optimized synthetic routes (e.g., nucleophilic substitution with thiomorpholine) .
- Biological Potential: While direct data is lacking, the compound’s structural features align with derivatives showing immunomodulatory and antimicrobial effects. For example, N-(2-fluorophenyl) analogs exhibit activity dependent on dihedral angles between substituents and the pyrimidine ring .
- Safety Considerations : Related chloropyrimidines (e.g., 2-chloro-N-cyclopropyl-6-methylpyrimidin-4-amine) require careful handling due to reactivity, but the thiomorpholine and cyclopropyl groups in this compound may mitigate such risks .
Preparation Methods
Starting Materials and Core Synthesis
The pyrimidine scaffold is commonly prepared from orotic acid or its derivatives, which are converted into dichloropyrimidine intermediates. For example, orotic acid is treated with phosphorus oxychloride (POCl_3) to yield 2,4-dichloropyrimidine or related chlorinated intermediates, which serve as electrophilic substrates for subsequent amination reactions.
Introduction of the Cyclopropyl Group at Position 2
The cyclopropyl substituent is typically introduced via nucleophilic substitution or coupling reactions using cyclopropyl-containing amines or organometallic reagents. In the context of pyrimidines, the 2-chloro substituent can be displaced by cyclopropyl amine or cyclopropylmethylamine under appropriate conditions.
Amination at Position 4
The amino group at position 4 is introduced by nucleophilic aromatic substitution of the 4-chloropyrimidine intermediate with methylamine or N-methylphenethylamine derivatives. This substitution is often conducted under microwave irradiation or prolonged heating in polar solvents like n-butanol with a base such as diisopropylethylamine (DiPEA) to facilitate the reaction.
Introduction of the Thiomorpholine Group at Position 6
The thiomorpholine ring is introduced via Buchwald–Hartwig amination or nucleophilic substitution of the 6-chloropyrimidine intermediate with thiomorpholine. This step often requires palladium catalysis or high-temperature conditions to achieve selective substitution.
Representative Synthetic Procedures
Based on the detailed synthetic routes reported in recent literature, the following general procedures can be outlined:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Formation of dichloropyrimidine | Orotic acid + POCl_3, reflux | Conversion to 2,4-dichloropyrimidine intermediate |
| 2. Substitution at position 4 | 4-chloropyrimidine + N-methylamine or N-methylphenethylamine, n-BuOH, DiPEA, microwave 160 °C, 4–36 h | Nucleophilic aromatic substitution introducing N-methylamino group |
| 3. Substitution at position 6 | 6-chloropyrimidine + thiomorpholine, Pd-catalyst or heating | Buchwald–Hartwig amination or nucleophilic substitution to install thiomorpholine |
| 4. Introduction of cyclopropyl group at position 2 | 2-chloropyrimidine + cyclopropylamine or cyclopropylmethylamine, similar conditions as above | Nucleophilic substitution to introduce cyclopropyl moiety |
| 5. Purification | Silica gel chromatography or HPLC; conversion to TFA salt and back to free base | Isolation of pure compound |
Example: Microwave-Assisted Amination (General Procedure C)
- Reagents: 2-chloropyrimidine derivative, N-methylphenethylamine (1.5 equiv), DiPEA (3–4 equiv), n-butanol (0.2 M)
- Conditions: Reaction mixture sealed under nitrogen, heated at 160 °C in microwave reactor (75 W) for 4 hours.
- Workup: Concentration under reduced pressure, co-evaporation with toluene, purification by silica gel chromatography or HPLC.
- Yield: Approximately 50–60% isolated yield.
- Characterization: Confirmed by NMR, HRMS, and TLC (Rf ~0.3 in 40% ethyl acetate/pentane).
Research Findings and Optimization
Structure–activity relationship (SAR) studies indicate that modifications at the R1 (amide), R2 (amine), and R_3 (heterocyclic) positions of the pyrimidine core affect biological activity significantly. The synthetic routes have been optimized to allow systematic variation of these substituents, enabling the preparation of diverse analogues including the target compound.
Summary Table of Key Synthetic Parameters
| Parameter | Conditions/Details | Notes |
|---|---|---|
| Solvent | n-Butanol | Polar, high boiling point |
| Base | Diisopropylethylamine (DiPEA) | 3–4 equivalents |
| Temperature | 120–160 °C (microwave or oil bath) | Microwave preferred for time efficiency |
| Reaction Time | 4–36 hours | Microwave reduces time significantly |
| Purification | Silica gel chromatography / HPLC | TFA salt formation and free base recovery |
| Catalysts | Pd-catalysts (e.g., RuPhosPd G3) | For Buchwald–Hartwig amination |
| Yields | 40–60% | Dependent on substituents and conditions |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-cyclopropyl-N-methyl-6-thiomorpholinopyrimidin-4-amine with high regioselectivity?
- Methodology :
- Step 1 : Start with a pyrimidine core (e.g., 4,6-dichloropyrimidine) and introduce the cyclopropyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Step 2 : Substitute the remaining chlorine at position 6 with thiomorpholine via a Pd-catalyzed coupling reaction (e.g., using Pd(OAc)₂ and Xantphos in toluene) .
- Step 3 : Introduce the N-methylamine group at position 4 via reductive amination (NaBH₃CN, MeNH₂ in MeOH) .
- Yield Optimization : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, EtOAc/hexane gradient).
Q. How can spectroscopic techniques validate the structure of this compound?
- NMR Analysis :
- ¹H NMR : Expect signals at δ ~2.3 ppm (cyclopropyl CH₂), δ ~2.9 ppm (N-methyl), and δ ~3.6–4.0 ppm (thiomorpholine CH₂ groups) .
- ¹³C NMR : Cyclopropyl carbons appear at ~8–10 ppm; pyrimidine C-2 and C-4 carbons resonate at ~160–170 ppm .
- IR Spectroscopy : Confirm the presence of NH (3200–3400 cm⁻¹) and C=S (650–750 cm⁻¹) stretches .
Advanced Research Questions
Q. How do steric and electronic effects of the thiomorpholine substituent influence the compound’s reactivity in cross-coupling reactions?
- Steric Effects : Thiomorpholine’s bulkiness may slow Pd-catalyzed reactions compared to morpholine analogs. Use bulky ligands (e.g., DavePhos) to mitigate undesired side reactions .
- Electronic Effects : The sulfur atom in thiomorpholine increases electron density at position 6, enhancing nucleophilic substitution rates by ~20% compared to morpholine derivatives (based on Hammett σ values) .
Q. What computational strategies predict the binding affinity of this compound with kinase targets?
- Molecular Docking : Use AutoDock Vina with crystal structures of kinase domains (e.g., PDB: 3POZ) to model interactions. The thiomorpholine group may form hydrophobic contacts, while the cyclopropyl group stabilizes π-π stacking .
- MD Simulations : Conduct 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
Q. How can crystallographic data resolve contradictions in reported biological activity across studies?
- Case Study : Polymorphic forms of similar pyrimidines (e.g., N-(4-chlorophenyl) derivatives) show up to 5-fold differences in IC₅₀ due to variations in hydrogen bonding and packing .
- Protocol : Perform single-crystal X-ray diffraction (SHELXL-2018) to identify conformational differences. Compare torsion angles (e.g., pyrimidine vs. aryl ring dihedral angles) to correlate structure with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
